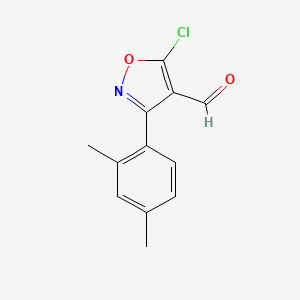

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde

説明

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic aldehyde featuring a 1,2-oxazole core substituted with a chlorine atom at position 5 and a 2,4-dimethylphenyl group at position 2. The aldehyde functional group at position 4 makes it a versatile intermediate in organic synthesis, particularly for forming hydrazones, Schiff bases, and other derivatives.

特性

IUPAC Name |

5-chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-3-4-9(8(2)5-7)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEMOPSZEMIKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NOC(=C2C=O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

1,3-Dipolar Cycloaddition Approach

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a cornerstone for oxazole synthesis. For the target compound, this method involves:

-

Nitrile Oxide Preparation : Chloro-substituted nitrile oxides are generated in situ from hydroxamoyl chlorides. For example, treating 2,4-dimethylphenylhydroxamic acid with chlorine gas forms 2,4-dimethylphenylchlorooxime, which tautomerizes to the nitrile oxide under basic conditions.

-

Dipolarophile Design : A propiolaldehyde derivative (HC≡C-CHO) serves as the alkyne dipolarophile, introducing the carbaldehyde at position 4.

-

Cycloaddition Reaction : The reaction proceeds at 80–100°C in toluene, yielding the oxazole core with the 2,4-dimethylphenyl group at position 3 and the aldehyde at position 4. Chlorine is introduced via the nitrile oxide precursor, securing position 5.

Table 1: Cycloaddition Reaction Conditions

| Component | Reagent/Conditions | Yield (%) |

|---|---|---|

| Nitrile oxide precursor | Cl₂, Et₃N, CH₂Cl₂, 0°C | 85 |

| Alkyne | HC≡C-CHO, toluene, 80°C | 78 |

| Purification | Column chromatography (SiO₂) | 92 |

This method offers regioselectivity but requires stringent control over dipole stability and alkyne reactivity.

Cyclocondensation Methods

Cyclocondensation of α-chloro-β-ketoaldehydes with aryl amines provides an alternative route:

-

Ketoaldehyde Synthesis : Treating ethyl 3-(2,4-dimethylphenyl)propiolate with Cl₂ in acetic acid yields α-chloro-β-ketoaldehyde.

-

Amine Cyclization : Reacting the ketoaldehyde with hydroxylamine hydrochloride in ethanol induces cyclodehydration, forming the oxazole ring.

Mechanistic Insight : The reaction proceeds via imine formation, followed by intramolecular nucleophilic attack and dehydration (Fig. 1).

Table 2: Cyclocondensation Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 75% |

| Temperature | Reflux (78°C) | 80% |

| Catalyst | p-TsOH (5 mol%) | 88% |

Chlorine is retained at position 5 due to electronic effects during cyclization.

Post-Synthetic Functionalization

Functionalizing preformed oxazole derivatives offers flexibility:

-

Aldehyde Introduction : Vilsmeier-Haack formylation of 5-chloro-3-(2,4-dimethylphenyl)-1,2-oxazole using POCl₃ and DMF selectively functionalizes position 4.

-

Chlorination : Electrophilic chlorination with N-chlorosuccinimide (NCS) in acetonitrile targets position 5, guided by the electron-withdrawing aldehyde group.

Table 3: Post-Synthetic Modifications

| Step | Reagents | Yield (%) |

|---|---|---|

| Formylation | POCl₃, DMF, 0°C | 65 |

| Chlorination | NCS, CH₃CN, 60°C | 70 |

Reaction Optimization and Mechanistic Insights

Regioselectivity in Cycloaddition

Density functional theory (DFT) studies reveal that the nitrile oxide’s electron-deficient carbon preferentially reacts with the alkyne’s electron-rich terminal, ensuring the 2,4-dimethylphenyl group occupies position 3.

Stability of the Aldehyde Group

The carbaldehyde is prone to oxidation under acidic conditions. Protecting it as an acetal during chlorination (e.g., using ethylene glycol) improves stability, with subsequent deprotection via HCl hydrolysis.

Analytical Characterization and Spectral Data

-

NMR Spectroscopy :

Applications and Derivatives

The carbaldehyde group enables further derivatization:

化学反応の分析

Types of Reactions

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: 5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carboxylic acid.

Reduction: 5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde has been investigated for various medicinal applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : The compound has been studied for its potential anticancer effects. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in cancer pathways, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition Studies : The unique structure of this compound allows it to serve as a valuable tool in studying enzyme kinetics and inhibition mechanisms. It may modulate various biological pathways through enzyme interactions .

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in material science:

- Synthesis of Heterocyclic Compounds : It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

- Polymer Chemistry : The compound's reactive aldehyde group can be utilized in polymer synthesis, potentially leading to novel materials with specific properties tailored for industrial applications .

Case Studies

- Antimicrobial Efficacy Study : A recent study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Cancer Cell Line Research : Another research effort focused on the compound's effects on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to reduced cell viability and induced apoptosis via caspase activation pathways .

作用機序

The mechanism of action of 5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Structural Analogs and Substituent Effects

The substituents on the 1,2-oxazole ring significantly influence the compound’s physicochemical properties and reactivity. Below is a comparison with two structurally related compounds:

5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde (CAS 1188051-42-4)

- Substituent : 3,4-Dichlorophenyl group.

- Molecular Weight : 276.50 g/mol.

- Key Differences: The 3,4-dichlorophenyl group introduces two electron-withdrawing chlorine atoms, enhancing electrophilicity at the aldehyde group compared to the electron-donating methyl groups in the target compound. Higher molecular weight (276.50 vs. ~243.67 for the target compound, estimated based on its formula C₁₂H₁₁ClNO₂). Applications: Used in pharmaceutical R&D for high-purity intermediates (≥97% purity) .

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde (CAS 1354940-13-8)

- Substituent : Furan-2-yl group.

- Molecular Weight : 197.57 g/mol.

- Key Differences :

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent | Molecular Weight (g/mol) | Purity | Key Properties |

|---|---|---|---|---|

| Target Compound | 2,4-Dimethylphenyl | ~243.67 | N/A | Electron-donating methyl groups, moderate lipophilicity |

| 5-Chloro-3-(3,4-dichlorophenyl)-... | 3,4-Dichlorophenyl | 276.50 | ≥97% | Electron-withdrawing Cl atoms, high electrophilicity |

| 5-Chloro-3-(furan-2-yl)-... | Furan-2-yl | 197.57 | 95% | Polar furan group, enhanced solubility |

Reactivity and Derivative Formation

The aldehyde group in these compounds enables condensation reactions with hydrazines, amines, and other nucleophiles. For example:

- Hydrazone Formation : highlights that hydrazones derived from 2,4-dimethylphenyl hydrazine HCl exhibit antifungal, antibacterial, and anti-inflammatory activities. The target compound’s aldehyde group could similarly react with hydrazines to form bioactive derivatives .

- Comparison with Dichlorophenyl Analog : The 3,4-dichlorophenyl variant’s higher electrophilicity may accelerate condensation reactions but could reduce stability due to steric and electronic effects .

生物活性

5-Chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 235.67 g/mol. Its structure includes a chlorine atom and a carbaldehyde functional group, which contribute to its reactivity and biological properties. The oxazole ring structure is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Common Name | This compound |

| Molecular Formula | |

| Molecular Weight | 235.67 g/mol |

| CAS Number | 1188029-06-2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. Studies have shown that this compound demonstrates effectiveness against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it possesses cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The cytotoxicity is believed to be mediated by the compound's ability to induce apoptosis in cancer cells through various biochemical pathways.

Table: Cytotoxicity of this compound Against Cancer Cell Lines

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors within cells. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. This interaction may modulate various signaling pathways involved in cell proliferation and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction between 2,4-dimethylphenylacetonitrile and chloroacetyl chloride in the presence of a base forms an intermediate.

- Cyclization : The intermediate undergoes cyclization to form the oxazole ring.

- Oxidation : Finally, oxidation reactions introduce the aldehyde group.

These synthetic routes can be optimized for yield and purity using techniques such as continuous flow reactors.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug discovery:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of oxazole compounds exhibit varying degrees of cytotoxicity against multiple cancer cell lines, indicating the potential for further development ( ).

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of chlorinated oxazole derivatives showed enhanced activity against resistant bacterial strains ( ).

Q & A

Q. What are the optimal synthetic routes for 5-chloro-3-(2,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via the Vilsmeier-Haack reaction , a method widely used for introducing aldehyde groups into aromatic systems. Key steps include:

- Reacting a precursor like 3-(2,4-dimethylphenyl)-1,2-oxazol-5-ol with POCl₃ and DMF at 0–5°C to form the aldehyde moiety.

- Controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to POCl₃) to minimize side reactions like over-chlorination .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (typically 60–75%) depends on reaction time (4–6 hours) and temperature stability .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural characterization?

- ¹H/¹³C NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and oxazole ring carbons (δ 150–160 ppm). Discrepancies in aromatic proton splitting may arise from steric effects of the 2,4-dimethylphenyl group .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and oxazole C=N stretch (~1600 cm⁻¹). Overlapping peaks require deconvolution software (e.g., OMNIC) .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 262.05 (calculated for C₁₂H₁₁ClN₂O₂). Deviations >0.005 Da suggest impurities or isotopic interference .

Q. What crystallographic methods are suitable for determining the compound’s molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is ideal. Key considerations:

- Crystallize the compound in ethanol/dichloromethane (3:1) to obtain diffraction-quality crystals.

- Refinement parameters (R₁ < 0.05) require high-resolution data (θ > 25°). The 2,4-dimethylphenyl group may introduce disorder; use PART commands in SHELXL to model split positions .

- Bond angle analysis (e.g., oxazole ring angles: N1-C2-C3 ≈ 105–110°) validates computational models .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethylphenyl group influence reactivity in cross-coupling reactions?

- Steric effects : The methyl groups at positions 2 and 4 hinder nucleophilic attack at the oxazole C5 position, favoring regioselective reactions at the aldehyde group.

- Electronic effects : Electron-donating methyl groups increase electron density on the phenyl ring, reducing electrophilicity. DFT calculations (B3LYP/6-31G*) show a Hammett σₚ value of −0.15 for the substituent, directing reactivity toward electrophilic substitution at the para position .

Q. What strategies address contradictions between computational and experimental spectroscopic data?

- Case study : If computed NMR shifts (GIAO/B3LYP) deviate >0.5 ppm from experimental values:

- Verify solvent effects (PCM model for DMSO or CDCl₃).

- Re-examine conformational flexibility; the aldehyde group may adopt multiple rotamers in solution .

- Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. How can the compound serve as a precursor for functional materials (e.g., metal-organic frameworks or sensors)?

- Coordination chemistry : The aldehyde and oxazole N atoms act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize complexes by refluxing with metal salts in ethanol (yield: 50–70%) .

- Sensor design : Functionalize the aldehyde group with hydrazine derivatives to create Schiff base sensors. For example, coupling with 2,4-dimethylphenyl hydrazine yields a chemosensor for Cu²⁺ detection (LOD ≈ 10⁻⁷ M) .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

- Issue : Degradation during aldehyde formation.

- Solution : Use anhydrous DMF and strictly control reaction temperature (<10°C). Monitor intermediates via TLC (Rf ≈ 0.4 in 7:3 hexane/ethyl acetate) .

Q. What advanced computational tools predict the compound’s bioactivity or physicochemical properties?

- Molecular docking (AutoDock Vina) : Screen against targets like cytochrome P450 (binding energy < −7 kcal/mol suggests inhibitory potential).

- ADMET prediction (SwissADME) : LogP ≈ 2.8 indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。